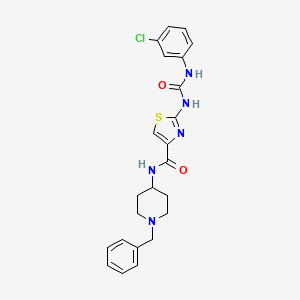
N-ethyl-N-phenyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-phenyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Disposition and Metabolism of SB-649868 in Humans : This study focuses on the disposition and metabolism of SB-649868, an orexin receptor antagonist, in humans. It highlights the compound's elimination pathways, principal circulating components, and metabolic products, offering a framework for understanding the pharmacokinetics of similar compounds (Renzulli et al., 2011).
Toxicology and Safety Evaluation
Human Poisoning with Prochloraz Imidazole Fungicide : This case study provides insight into the toxicological effects and treatment of acute exposure to a specific fungicide, suggesting a methodology for evaluating the safety and potential toxic effects of chemical compounds on human health (Chen et al., 2013).
Environmental Impact Studies
Brominated Flame Retardants in Indoor Air and Dust : Examining the presence and concentration of polyhalogenated compounds in indoor environments, this research can guide investigations into the environmental distribution, persistence, and potential health effects of similar chemical entities (Takigami et al., 2009).
Receptor Binding and Activity Assays
First Delineation of 5-HT1A Receptors in Human Brain with PET : Utilizing PET imaging and a specific radioligand, this study outlines a method for mapping receptor distribution in the human brain, relevant for understanding the interaction of chemicals with biological targets (Pike et al., 1995).
Propriétés
IUPAC Name |
N-ethyl-N-phenyl-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c1-2-24(12-6-4-3-5-7-12)16(26)15-21-23-25(22-15)13-8-10-14(11-9-13)27-17(18,19)20/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSXBAXXMDDCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-phenyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8,10-trimethyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2605309.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2605312.png)
![[1-(4-chlorophenyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone](/img/structure/B2605314.png)






![N-(2-(4-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2605326.png)
![5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine](/img/structure/B2605327.png)